DB1976 dihydrochloride

Transcription factor inhibition PU.1 In vivo pharmacology

DB1976 dihydrochloride is a selenophene analog of DB270 engineered for full in vivo PU.1 inhibition where DB270 fails. It delivers robust pathway antagonism in fibrosis, AML, and neuroprotection models with IC50 10 nM. Choose this validated tool for reliable target engagement and pharmacodynamic studies requiring consistent in vivo efficacy.

Molecular Formula C20H18Cl2N8Se
Molecular Weight 520.3 g/mol
Cat. No. B10824796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB1976 dihydrochloride
Molecular FormulaC20H18Cl2N8Se
Molecular Weight520.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N.Cl.Cl
InChIInChI=1S/C20H16N8Se.2ClH/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20;;/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28);2*1H
InChIKeyZXDJCXGSFWTRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB1976 Dihydrochloride: A Selenophene Analog PU.1 Inhibitor for Advanced Transcription Factor Research


DB1976 dihydrochloride is a selenophene analog of DB270 and a potent, cell-permeable inhibitor of the transcription factor PU.1 [1]. It effectively inhibits PU.1 binding to DNA (IC50 = 10 nM) and strongly disrupts the PU.1/DNA complex (KD = 12 nM) in vitro . The compound exhibits apoptosis-inducing activity and has been widely investigated for its anti-inflammatory and anti-fibrotic effects in preclinical models of cancer, fibrosis, asthma, atherosclerosis, and spinal cord injury .

Why DB1976 Dihydrochloride Cannot Be Substituted with Generic PU.1 Inhibitors


Substituting DB1976 with other PU.1 inhibitors—such as its parent compound DB270 or alternative small molecules like DB2313—is not supported by experimental evidence. DB1976 was specifically designed as an isosteric selenophene analog to overcome the poor in vivo efficacy of DB270, which fails to effectively inhibit PU.1-dependent transactivation due to non-competitive protein binding [1]. Furthermore, DB1976 exhibits distinct potency and efficacy profiles compared to other inhibitors in head-to-head in vivo studies, demonstrating superior or equivalent activity at lower doses in models of fibrosis and inflammation [2]. These mechanistic and functional differences preclude simple substitution.

Quantitative Differentiation Evidence for DB1976 Dihydrochloride vs. Closest Analogs


Superior In Vivo PU.1 Transactivation Inhibition vs. DB270

DB1976 fully antagonized PU.1-dependent transactivation in vivo, while its parent compound DB270 exhibited poor inhibitory efficacy despite high-affinity DNA binding. This mechanistic divergence is attributed to DB1976's lack of direct protein binding, preventing the non-competitive equilibria that abrogate DB270's activity [1].

Transcription factor inhibition PU.1 In vivo pharmacology

Potent PU.1 Binding Inhibition with IC50 of 10 nM

DB1976 dihydrochloride inhibits PU.1 binding to DNA with an IC50 of 10 nM, a potency that positions it favorably among selective PU.1 inhibitors. For context, the widely used PU.1 inhibitor DB2313 exhibits an IC50 of 14 nM for apoptosis induction, while the ultra-potent PU.1-IN-1 has an IC50 of 2 nM. DB1976's balanced potency, combined with its in vivo efficacy, makes it a versatile tool for both cellular and animal studies [1].

PU.1 DNA binding IC50

Superior Reduction of Airway Collagen Deposition at Lower Dose vs. DB2313 in Asthma Model

In a house dust mite (HDM)-induced model of experimental asthma, both DB1976 and DB2313 reduced small airway collagen deposition, a key feature of airway remodeling. However, DB1976 achieved significant reduction at a lower dose (1 mg/kg) compared to DB2313 (8 mg/kg for mucus reduction; collagen reduction also observed at 1 mg/kg for DB2313) [1]. This suggests a potentially improved therapeutic index or enhanced tissue-specific activity for DB1976.

Asthma Fibrosis Airway remodeling In vivo

Significant Apoptosis Induction in AML Cells (1.6-fold Increase)

DB1976 treatment led to a 1.6-fold increase in apoptotic cells in murine PU.1 URE–/– AML cells and similar effects in human MOLM13 cells . While DB2313 and DB2115 also induce apoptosis in AML models, direct comparative data from the same study show that DB1976 significantly reduces viable cell numbers (mean decrease of 81%) and clonogenic capacity (mean decrease of 36%) compared to vehicle [1].

Acute myeloid leukemia Apoptosis PU.1

Broad In Vivo Anti-Fibrotic and Anti-Inflammatory Efficacy Across Multiple Disease Models

DB1976 demonstrates consistent anti-fibrotic and anti-inflammatory activity across diverse in vivo models, including bleomycin-induced skin fibrosis (regression of established fibrosis) [1], HDM-induced asthma (reduced airway collagen) [2], and spinal cord injury (attenuated fibrotic scar formation and reduced lipid droplet accumulation) [3]. In contrast, the potent PU.1 inhibitor PU.1-IN-1 (IC50 = 2 nM) lacks published in vivo efficacy data in fibrosis or inflammatory disease models . This extensive in vivo validation distinguishes DB1976 as a more translationally relevant tool.

Fibrosis Inflammation Spinal cord injury Atherosclerosis

Optimal Research Applications for DB1976 Dihydrochloride Based on Verified Evidence


In Vivo PU.1 Inhibition Studies Requiring Reliable Transactivation Blockade

DB1976 is the preferred choice for in vivo studies where robust and consistent PU.1 pathway inhibition is essential. Unlike DB270, which fails to antagonize PU.1-dependent transactivation in vivo due to non-competitive binding, DB1976 provides full efficacy [1]. This makes it ideal for genetically engineered mouse models, xenograft studies, and pharmacodynamic assessments of PU.1 target gene modulation.

Anti-Fibrotic Drug Discovery in Pulmonary and Dermal Fibrosis Models

DB1976 has demonstrated significant anti-fibrotic activity in both bleomycin-induced skin fibrosis (including regression of established fibrosis) and HDM-induced airway collagen deposition [2][3]. Researchers investigating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), systemic sclerosis, or asthma-related airway remodeling can use DB1976 as a validated tool compound to dissect PU.1-dependent fibrotic mechanisms and benchmark novel anti-fibrotic candidates.

Cancer Research Focusing on PU.1-Driven Leukemias

DB1976 induces apoptosis in PU.1-dependent acute myeloid leukemia (AML) cells, leading to an 81% decrease in viable cell numbers and a 36% reduction in clonogenic capacity in primary human AML samples [4]. It serves as a critical reagent for studying PU.1's oncogenic role in hematopoietic malignancies, validating target engagement, and screening combination therapies in vitro and in vivo.

Neuroinflammation and Spinal Cord Injury Repair Research

In preclinical spinal cord injury models, DB1976 treatment significantly mitigated lipid droplet accumulation, reduced CD68+ macrophage/microglial infiltration, attenuated fibrotic scar formation, and promoted tight junction protein expression [5]. These multi-faceted neuroprotective effects position DB1976 as a valuable tool for investigating post-injury lipid metabolism dysregulation, inflammation resolution, and glial scar modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB1976 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.